

Sisunatovir hydrochloride in vitro assay protocol RSV inhibition

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Compound Focus: Sisunatovir Hydrochloride

CAS No.: 1903763-83-6

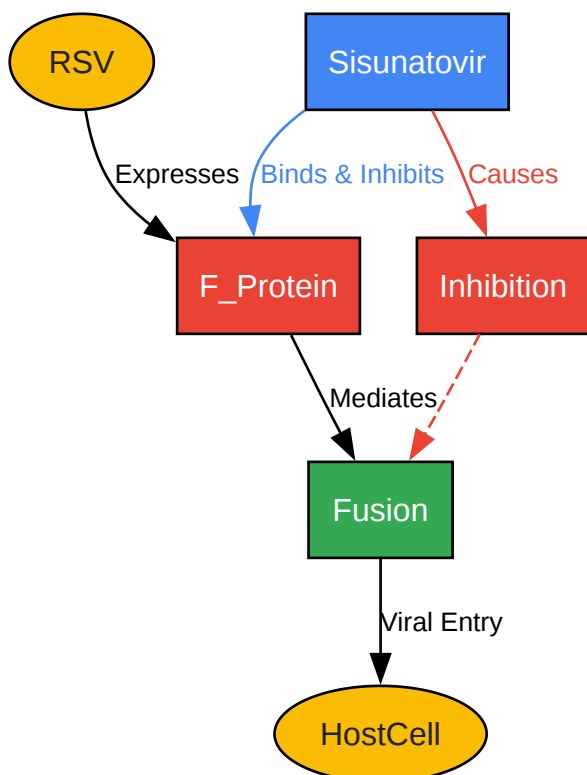
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Mechanism of Action

Sisunatovir hydrochloride exerts its antiviral effect by specifically targeting the RSV fusion protein [1].

The mechanism can be summarized as follows:



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Upon oral administration, Sisunatovir binds to the RSV F protein on the viral surface, inhibiting the conformational changes necessary for the virus to fuse with the host cell membrane [2] [1]. This blockade prevents viral entry, thereby halting replication and reducing viral load [2] [1].

Quantitative Antiviral Activity Profile

The following table summarizes the key in vitro efficacy and selectivity data for **Sisunatovir hydrochloride**:

Assay Description	Results / IC ₅₀ Values	Context / Additional Info
Antiviral Activity vs. RSV-B	1.0 nM [3] [4]	Clinical isolates [3] [4]
Antiviral Activity vs. RSV-A	1.4 nM [3] [4]	Clinical isolates [3] [4]
Mean IC ₅₀	1.2 nM [3]	Panel of RSV A & B lab strains and clinical isolates [3]
Cytotoxicity (BJ human fibroblasts)	16 µM [5]	Selectivity index (CC ₅₀ /IC ₅₀) >10,000
Cytotoxicity (MRC-5 human lung fibroblasts)	13 µM [5]	Selectivity index (CC ₅₀ /IC ₅₀) >10,000
Cytotoxicity (HUVEC human umbilical vein cells)	13 µM [5]	Selectivity index (CC ₅₀ /IC ₅₀) >10,000
Cytotoxicity (H4-II-E-C3 rat hepatoma cells)	14 µM [5]	Selectivity index (CC ₅₀ /IC ₅₀) >10,000
Cytotoxicity (Neuro-2a mouse neuroblastoma cells)	15 µM [5]	Selectivity index (CC ₅₀ /IC ₅₀) >10,000

The exceptionally high selectivity indices indicate that Sisunatovir's antiviral effect is specific and not due to general cell toxicity [5].

Experimental Protocols

Sample Preparation and Storage

- **Solubility:** **Sisunatovir hydrochloride** is soluble in **DMSO** (≥ 5.5 mg/mL or 11.39 mM). It is insoluble in water or ethanol [3] [4].
- **Stock Solution Preparation:** For a 10 mM stock solution, dissolve 4.83 mg of **Sisunatovir hydrochloride** in 1 mL of anhydrous DMSO. This solution can be diluted further into aqueous buffers for assays [2] [3].
- **Storage:** Unopened powder should be stored at **-20°C**. Prepared stock solutions in DMSO are best stored at **-80°C** and are typically stable for several months. Avoid repeated freeze-thaw cycles [2] [3].

In Vitro Antiviral and Cytotoxicity Assays

1. Cell-Based Antiviral Assay (IC₅₀ Determination) This protocol determines the concentration of Sisunatovir that inhibits RSV-induced cytopathic effect (CPE) by 50%.

- **Cell Lines:** HEp-2 or A549 cells are commonly used and are cultured in standard media (e.g., DMEM with 10% FBS) [6].
- **Virus Strains:** RSV A (e.g., Long strain) and RSV B (e.g., Washington strain) [3].
- **Procedure:**
 - Seed cells in 96-well plates and incubate until ~80% confluent.
 - Prepare serial dilutions of **Sisunatovir hydrochloride** in maintenance media (e.g., 2-fold dilutions from 100 nM to 0.1 nM).
 - Infect cells with RSV at a low multiplicity of infection (MOI ~0.01) in the presence of the compound dilutions. Include virus-only (no compound) and cell-only (no virus) controls.
 - Incubate for 4-7 days until significant CPE is visible in the virus-only control wells.
 - Quantify cell viability using a colorimetric assay like MTT or MTS. The IC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE [3] [4].

2. Cytotoxicity Assay (CC₅₀ Determination) This protocol determines the concentration of Sisunatovir that reduces host cell viability by 50%.

- **Procedure:**
 - Seed a panel of relevant cell lines (e.g., MRC-5, HUVEC, HEp-2) in 96-well plates.
 - Treat cells with serial dilutions of **Sisunatovir hydrochloride** (e.g., from 100 μ M to 1 nM) in the absence of the virus.

- Incubate for 3-5 days.
- Measure cell viability using a colorimetric assay (MTT/MTS). The CC_{50} is the compound concentration that causes a 50% reduction in cell viability compared to untreated control cells [5].

Key Considerations and Resistance

- **Resistance Mutations:** A single **D489Y** mutation in the RSV F protein can confer resistance to Sisunatovir [5]. This mutant shows cross-resistance with other fusion inhibitors like GS-5806 (presatovir) [5]. Recent studies highlight that the **K394R** mutation in the F protein also causes cross-resistance to multiple fusion inhibitors and may be associated with enhanced viral fusogenicity and pathogenicity [6].
- **Research Use Only:** It is critical to note that **Sisunatovir hydrochloride** is for **research use only** and not for human consumption [2] [3]. Its development status for RSV infection is listed as **discontinued** in clinical stages [7].

Application Notes for Researchers

- **High Potency Confirmation:** The extremely low nM IC_{50} values should be verified using multiple cell lines and a diverse panel of recent clinical RSV isolates to ensure broad-spectrum activity.
- **Resistance Monitoring:** When evaluating Sisunatovir's efficacy, especially in prolonged assays, sequence the F protein gene of any breakthrough virus to check for the emergence of D489Y or K394R mutations [6] [5].
- **Solubility in Assays:** When using high-concentration stock solutions in DMSO, keep the final DMSO concentration in cell culture media low (typically <0.5-1.0%) to avoid solvent cytotoxicity.

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